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Compound of Interest

Compound Name: Revefenacin

Cat. No.: B8068745 Get Quote

Revefenacin's Selectivity Profile: A Comparative
Analysis
Revefenacin stands as a long-acting muscarinic antagonist (LAMA) with a distinct selectivity

profile, demonstrating high affinity for all five muscarinic receptor subtypes (M1-M5) while

exhibiting kinetic selectivity for the M3 receptor. This comprehensive guide provides a

comparative analysis of revefenacin's receptor selectivity against other commonly used

LAMAs, supported by experimental data and detailed methodologies, to offer researchers and

drug development professionals a thorough understanding of its pharmacological properties.

Muscarinic Receptor Affinity
Revefenacin's primary therapeutic action is mediated through the competitive antagonism of

acetylcholine at muscarinic receptors in the airway smooth muscle, leading to bronchodilation.

Preclinical studies have consistently shown that revefenacin is a potent and selective

antagonist with a high affinity for all five human muscarinic receptor subtypes.[1][2]

A key characteristic of revefenacin is its kinetic selectivity for the M3 receptor subtype over the

M2 subtype.[3][4] This is significant because the M3 receptor is primarily responsible for

bronchoconstriction, while the M2 receptor acts as an autoreceptor that inhibits further

acetylcholine release. Therefore, a higher degree of M3 selectivity is theoretically

advantageous for maximizing bronchodilation while minimizing potential cardiac side effects

associated with M2 receptor blockade. The dissociation half-life of revefenacin from the M3
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receptor is substantially longer than from the M2 receptor, contributing to its long duration of

action.[3][4]

The following table summarizes the binding affinities (Ki) of revefenacin and its active

metabolite, THRX-195518, for the human muscarinic receptor subtypes. For comparison,

available data for other LAMAs are also included.

Compound M1 (Ki, nM) M2 (Ki, nM) M3 (Ki, nM) M4 (Ki, nM) M5 (Ki, nM)

Revefenacin 0.50 0.34 0.67 0.49 3.30

THRX-

195518

(metabolite)

1.3 2.1 1.8 1.6 11

Umeclidinium 0.05 0.16 0.06 0.13 0.08

Glycopyrrolat

e
~1.0-3.6 ~1.0-3.6 ~0.5-3.6

Data not

available

Data not

available

Aclidinium

Subnanomola

r affinity for

M1-M5

Subnanomola

r affinity for

M1-M5

Subnanomola

r affinity for

M1-M5

Subnanomola

r affinity for

M1-M5

Subnanomola

r affinity for

M1-M5

Tiotropium
High affinity

for M1-M5

High affinity

for M1-M5

High affinity

for M1-M5

High affinity

for M1-M5

High affinity

for M1-M5

Note: Ki values are compiled from various sources and experimental conditions may differ. A

direct comparison should be made with caution.

Off-Target Receptor Selectivity
A critical aspect of a drug's safety profile is its selectivity for the intended target over other

receptors, ion channels, and enzymes. Off-target interactions can lead to undesirable side

effects. Revefenacin has been screened against a broad panel of receptors and has

demonstrated a favorable selectivity profile.

Notably, the potency of revefenacin at the histamine H1 receptor and the serotonin 5-HT4

receptor was found to be significantly lower than at the M3 receptor, suggesting that
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interactions with these receptors are unlikely to be clinically significant at therapeutic doses.[3]

The following table presents available data on the off-target selectivity of revefenacin and

umeclidinium. Comprehensive, directly comparable data for a broad panel of receptors for all

LAMAs is limited in the public domain.
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Receptor/Ta
rget

Revefenaci
n (%
Inhibition at
10 µM or Ki)

Umeclidiniu
m (Ki, nM)

Tiotropium
Glycopyrrol
ate

Aclidinium

Adrenergic

α1

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Adrenergic

α2

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Adrenergic

β1

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Adrenergic

β2

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Dopamine D2
Data not

available
>1000

Data not

available

Data not

available

Data not

available

Serotonin 5-

HT1A

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Serotonin 5-

HT2A

Data not

available
>1000

Data not

available

Data not

available

Data not

available

Histamine H1

>2700-fold

less potent

than at M3

>1000
Data not

available

Data not

available

Data not

available

Opioid κ

(Kappa)

Data not

available
69

Data not

available

Data not

available

Data not

available

Sigma (non-

selective)

Data not

available
220

Data not

available

Data not

available

Data not

available

Ca2+

Channel (L-

type)

Data not

available
330

Data not

available

Data not

available

Data not

available

Na+ Channel

(Site 2)

Data not

available
170

Data not

available

Data not

available

Data not

available
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Dopamine

Transporter

Data not

available
780

Data not

available

Data not

available

Data not

available

Data for Umeclidinium is from an FDA review where screening was performed at 1 µM.[5]

Experimental Protocols
The determination of a compound's receptor binding affinity and selectivity is crucial in drug

development. The following are detailed methodologies for key experiments used to

characterize revefenacin's selectivity.

Radioligand Competition Binding Assay for Muscarinic
Receptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., revefenacin)

for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is

known to bind to that receptor.

Materials:

Cell Membranes: Membranes from cell lines (e.g., CHO-K1) stably expressing a single

human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as

[³H]-N-methylscopolamine ([³H]-NMS).

Test Compound: Revefenacin.

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-

affinity muscarinic antagonist, such as atropine.

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

Scintillation Cocktail.

96-well microplates, filter mats, and a cell harvester.
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Liquid scintillation counter.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of the test compound (revefenacin) in the assay buffer over a

wide concentration range.

Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that

provides a sufficient signal-to-noise ratio.

Assay Setup:

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Contains cell membranes, radioligand, and assay buffer.

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high

concentration of the non-specific binding control (atropine).

Competition: Contains cell membranes, radioligand, and a specific concentration of the

test compound (revefenacin).

Incubation:

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period

to reach equilibrium.

Filtration:

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat

using a cell harvester. This separates the bound radioligand from the unbound.

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

Counting:
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Dry the filter mats and place them in scintillation vials with scintillation cocktail.

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a competition curve.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow for Radioligand Competition Binding Assay.

Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse

physiological effects. The five subtypes are broadly classified into two families based on their

primary G-protein coupling.
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M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.

Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG

activates protein kinase C (PKC). In airway smooth muscle, the increase in intracellular Ca²⁺

is the primary trigger for contraction.

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels. In the heart, M2 receptor activation leads to the opening of

potassium channels, resulting in hyperpolarization and a decrease in heart rate. In the

airways, presynaptic M2 autoreceptors inhibit the release of acetylcholine.

M1, M3, M5 Receptor Signaling

M2, M4 Receptor Signaling

Acetylcholine M1/M3/M5 Receptor Gq/11activates Phospholipase C (PLC)activates PIP2hydrolyzes
IP3

DAG

↑ Intracellular Ca²⁺triggers

Protein Kinase C (PKC)activates

Smooth Muscle Contractionleads to

Acetylcholine M2/M4 Receptor Gi/oactivates Adenylyl Cyclaseinhibits ↓ cAMPdecreases Inhibition of ACh Release
(Presynaptic M2)

Click to download full resolution via product page

Simplified Muscarinic Receptor Signaling Pathways.

In conclusion, revefenacin demonstrates a favorable selectivity profile characterized by high

affinity for all muscarinic receptor subtypes and kinetic selectivity for the M3 receptor. Its limited

activity at a range of other receptors suggests a low potential for off-target side effects. This

pharmacological profile supports its clinical use as a once-daily nebulized LAMA for the

maintenance treatment of COPD. Further head-to-head comparative studies across a broad
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panel of receptors would be beneficial to fully delineate the selectivity differences among all

available LAMAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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